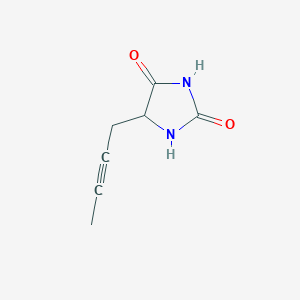![molecular formula C9H5NO2 B13797458 Furo[2,3-E]benzoxazole CAS No. 66037-80-7](/img/structure/B13797458.png)
Furo[2,3-E]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-E]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a benzene ring, an oxazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-E]benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Another approach involves the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Furo[2,3-E]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing.
Mechanism of Action
The mechanism of action of Furo[2,3-E]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Furo[2,3-E]benzoxazole can be compared with other similar compounds, such as benzoxazole, benzothiazole, and benzimidazole:
Benzoxazole: Similar in structure but lacks the furan ring.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.
Benzimidazole: Features a nitrogen atom in the oxazole ring.
Uniqueness: this compound’s unique combination of a benzene ring, an oxazole ring, and a furan ring imparts distinct electronic and structural properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66037-80-7 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H |
InChI Key |
JNBOBWXVMMTWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CO3)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


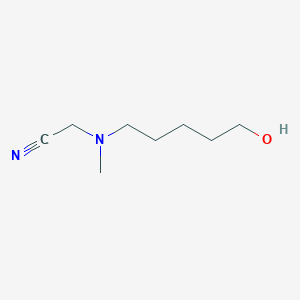
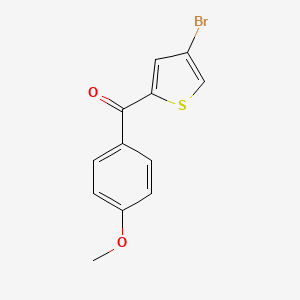

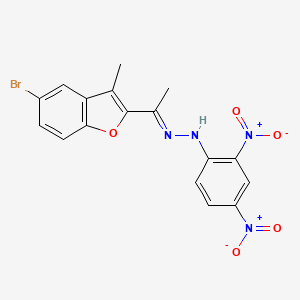




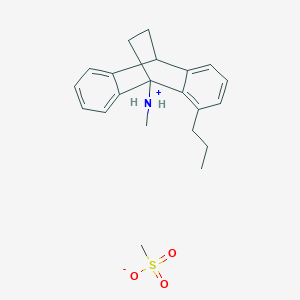
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
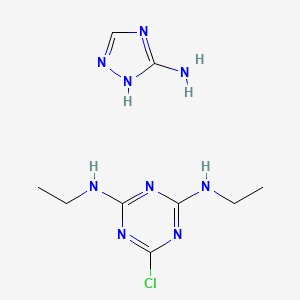
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
